molecular formula C21H28N2O4S2 B2600333 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251624-47-1

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2600333
CAS No.: 1251624-47-1
M. Wt: 436.59
InChI Key: FXWNWNPHUSNGBJ-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often utilize microwave irradiation and other advanced techniques to enhance reaction efficiency and yield .

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h9-16H,4-8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNWNPHUSNGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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